molecular formula C21H29N3O4 B3906944 1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B3906944
M. Wt: 387.5 g/mol
InChI Key: DZZHWDMBURJZGE-UHFFFAOYSA-N
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Description

1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of methoxy, pyridine, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methoxyphenol derivative, followed by the introduction of the pyridine and morpholine groups through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyridine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions are carefully controlled to favor the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that promote cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • 2-Methoxypyridine
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Uniqueness

1-[2-Methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxy, pyridine, and morpholine moieties allow for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-methoxy-6-[(pyridin-3-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-26-20-6-2-5-18(14-23-13-17-4-3-7-22-12-17)21(20)28-16-19(25)15-24-8-10-27-11-9-24/h2-7,12,19,23,25H,8-11,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZHWDMBURJZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(CN2CCOCC2)O)CNCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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